molecular formula C10H18N2O B2609446 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine CAS No. 2060052-48-2

1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine

Cat. No.: B2609446
CAS No.: 2060052-48-2
M. Wt: 182.267
InChI Key: ABDMFDMDRFWRTM-UHFFFAOYSA-N
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Description

1-({2-Oxabicyclo[211]hexan-1-yl}methyl)piperazine is a chemical compound with the molecular formula C10H18N2O It is characterized by the presence of a piperazine ring and an oxabicyclohexane moiety

Scientific Research Applications

1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety information and hazards associated with “1-((2-Oxabicyclo[2.1.1]hexan-1-yl)methyl)piperazine” are not specified in the search results . For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine typically involves the reaction of piperazine with a suitable oxabicyclohexane derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with a halogenated oxabicyclohexane compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring or the oxabicyclohexane moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby affecting disease-related pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)amine
  • 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)ethanol
  • 1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)benzene

Uniqueness

1-({2-Oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine is unique due to the presence of both the piperazine ring and the oxabicyclohexane moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

1-(2-oxabicyclo[2.1.1]hexan-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-12(4-2-11-1)8-10-5-9(6-10)7-13-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDMFDMDRFWRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC23CC(C2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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